

Preliminary In Vitro Profile of T-0156: A Technical Overview

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Compound of Interest

Compound Name: T-0156

Cat. No.: B1222190

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This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on **T-0156**, a novel investigational compound. The following sections detail the experimental methodologies, present key quantitative data, and visualize the elucidated mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro pharmacological profile of **T-0156** was characterized through a series of enzymatic and cell-based assays. The quantitative data from these studies are summarized below, offering a comparative view of the compound's potency and selectivity.

Table 1: Enzymatic Inhibition Data for **T-0156**

Target Enzyme	Assay Type	T-0156 IC50 (nM)	T-0156 Ki (nM)	Reference Compound IC50 (nM)
Kinase A	TR-FRET	15.2	8.1	Staurosporine (5.8)
Kinase B	LanthaScreen	250.6	135.4	Sunitinib (25.3)
Protease C	FRET	> 10,000	-	Bortezomib (1.2)

Table 2: Cellular Activity of **T-0156**

Cell Line	Assay Type	T-0156 EC50 (nM)	Endpoint Measured
Cancer Cell Line X	CellTiter-Glo	45.8	Inhibition of Proliferation
Cancer Cell Line Y	Caspase-Glo 3/7	62.3	Induction of Apoptosis
Normal Fibroblast	MTT	> 5,000	Cytotoxicity

Table 3: Receptor Binding Affinity of **T-0156**

Receptor	Ligand	Assay Type	T-0156 Ki (nM)
Receptor Tyrosine Kinase 1	[³ H]-Ligand Z	Radioligand Binding	22.7
GPCR 2	[¹²⁵ I]-Ligand W	Radioligand Binding	> 2,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer transparency into the data generation process.

Enzyme Inhibition Assays

A standard operating procedure for determining the inhibitory activity of **T-0156** against target enzymes was followed.[\[1\]](#)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) of **T-0156** against target enzymes.
- Method: Spectrophotometric or fluorescence-based rate determination.[\[2\]](#)
- Reagents:
 - Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

- Enzyme: Purified recombinant human Kinase A, Kinase B, or Protease C.
- Substrate: Specific peptide or small molecule substrate for each enzyme.
- Cofactor: ATP for kinase assays (at K_m concentration).
- **T-0156**: Serially diluted in 100% DMSO.
- Procedure:
 - Add 2 μ L of serially diluted **T-0156** or control compound to the wells of a 384-well plate.
 - Add 10 μ L of the respective enzyme solution to each well and incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 10 μ L of the substrate/cofactor mix.
 - Monitor the reaction progress by measuring the absorbance or fluorescence signal at regular intervals for 60 minutes at 25°C.[2]
 - Calculate the rate of reaction from the linear portion of the progress curve.
 - Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
 - Calculate the K_i values using the Cheng-Prusoff equation.

Cell-Based Assays

Cell-based assays were conducted to evaluate the effect of **T-0156** on cellular processes such as proliferation and apoptosis.

- Objective: To determine the half-maximal effective concentration (EC₅₀) of **T-0156** for inhibiting cell proliferation and inducing apoptosis.
- Cell Culture:
 - Cancer cell lines X and Y, and normal human fibroblasts were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Proliferation Assay (CellTiter-Glo®):
 - Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with serially diluted **T-0156** for 72 hours.
 - Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
 - Calculate EC50 values from the dose-response curve.
- Apoptosis Assay (Caspase-Glo® 3/7):
 - Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with serially diluted **T-0156** for 48 hours.
 - Add Caspase-Glo® 3/7 reagent to each well and incubate for 1 hour at room temperature.
 - Measure luminescence using a plate reader.
 - Determine EC50 values from the dose-response curve.

Radioligand Binding Assays

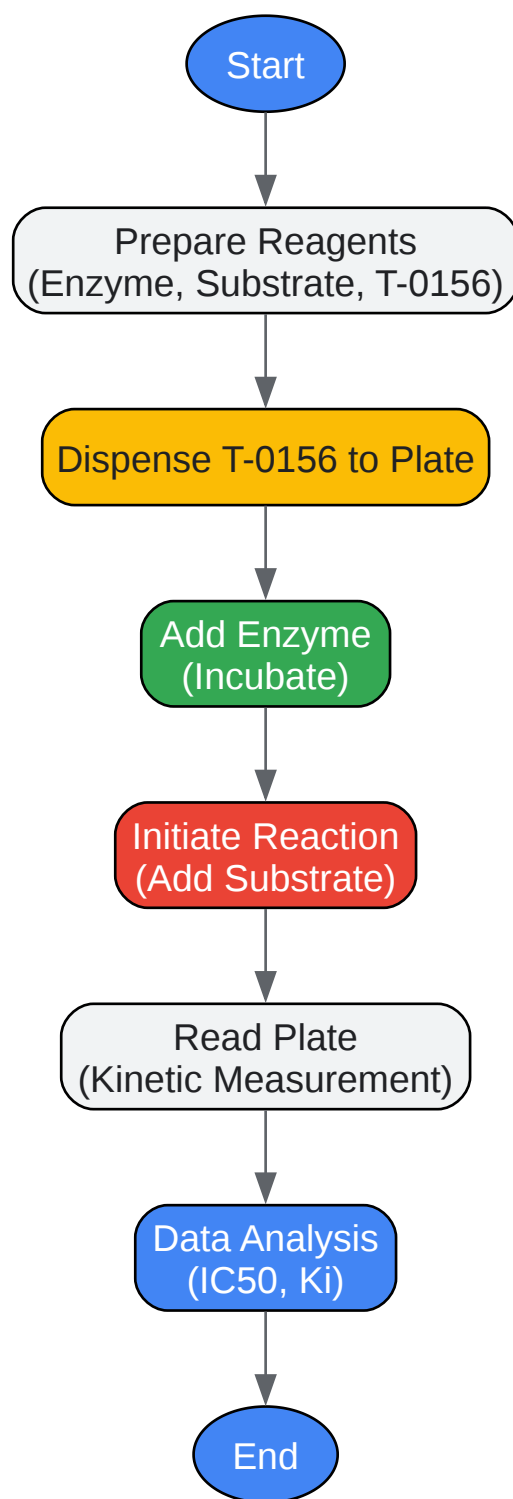
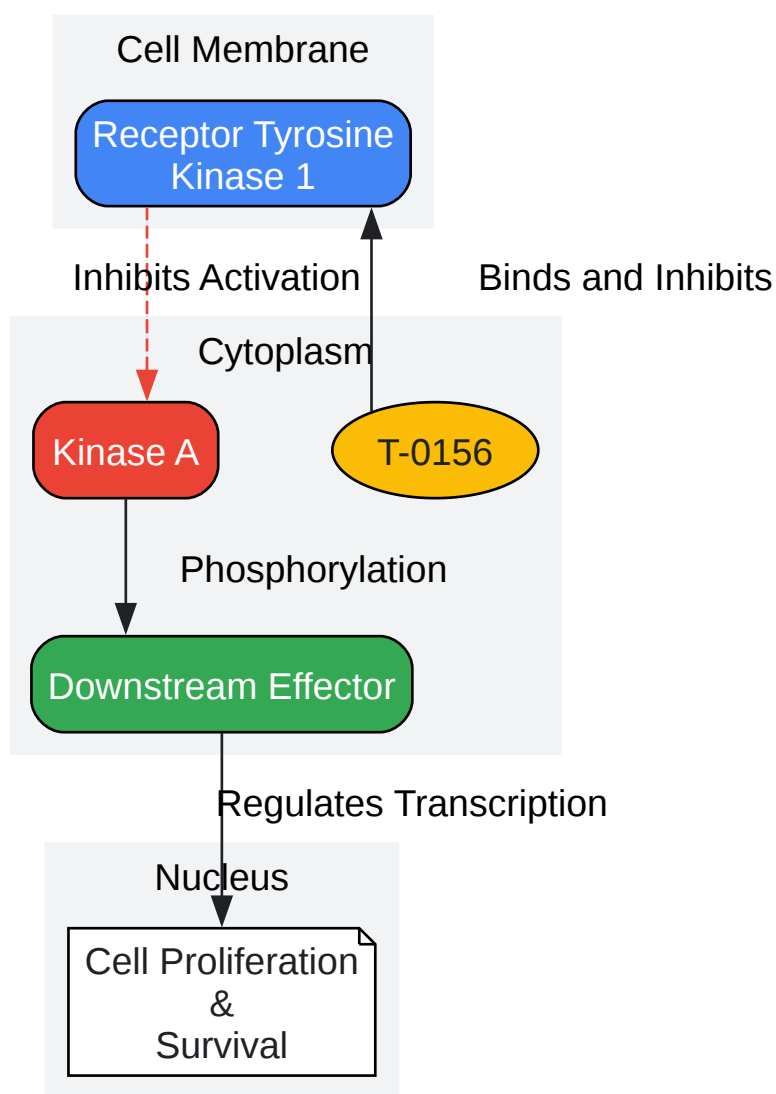
Competitive binding assays were performed to determine the binding affinity of **T-0156** to specific receptors.^{[3][4]}

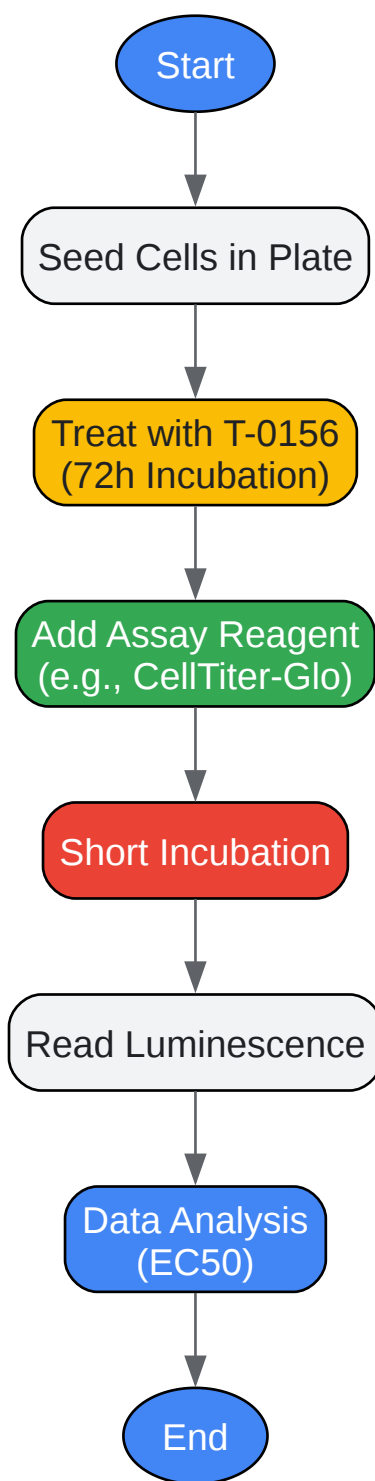
- Objective: To determine the inhibition constant (K_i) of **T-0156** for target receptors.
- Membrane Preparation:
 - Cell membranes expressing the target receptors were prepared from cultured cells by homogenization and centrifugation.

- Binding Assay:
 - Incubate the cell membranes with a fixed concentration of a specific radioligand ($[^3\text{H}]$ -Ligand Z or $[^{125}\text{I}]$ -Ligand W) and varying concentrations of **T-0156**.
 - The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl_2) for 60 minutes at room temperature.
 - Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
 - Measure the radioactivity retained on the filter using a scintillation counter.
 - Calculate the IC_{50} from the competition binding curve and convert it to a K_i value using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of **T-0156** and the workflows of the key experimental procedures.





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